8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine
Description
8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine is a complex organic compound that features a bromine atom, a cyclopropyltetrazole moiety, and a chromenamine structure
Properties
IUPAC Name |
8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-11-3-1-2-10-12(6-7-21-14(10)11)16-8-13-17-18-19-20(13)9-4-5-9/h1-3,9,12,16H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFVRFYIVNOHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC3CCOC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine typically involves multiple steps. One common approach starts with the preparation of the chromenamine core, followed by the introduction of the bromine atom and the cyclopropyltetrazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.
Scientific Research Applications
8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropyltetrazole group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated chromenamines and tetrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall activity.
Uniqueness
8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine is unique due to the combination of its bromine atom, cyclopropyltetrazole group, and chromenamine structure. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
